Helichrysin A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Helichrysin A can be synthesized through the glycosylation of naringenin. The process involves the use of glycosyl donors and catalysts under controlled conditions. One common method involves the use of naringenin and a suitable glycosyl donor in the presence of an acid catalyst to form the glycoside bond .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Helichrysum arenarium using solvents such as ethanol or methanol. The plant material is subjected to extraction processes, followed by purification steps including chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Helichrysin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycoside moiety.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various glycoside derivatives and modified flavonoid structures .
Scientific Research Applications
Helichrysin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its role in plant defense mechanisms and interactions with other plant metabolites.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial properties.
Mechanism of Action
Helichrysin A exerts its effects through various molecular pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
Helichrysin A is unique among flavonoid glycosides due to its specific glycosylation at the 5-O position. Similar compounds include:
Helichrysin B: Another glycoside of naringenin, but with different glycosylation.
Isosalipurposide: A chalcone glycoside with similar bioactive properties.
This compound stands out due to its specific glycosylation and the resulting unique pharmacological profile .
Properties
CAS No. |
529-41-9 |
---|---|
Molecular Formula |
C21H22O10 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-6,13,16,18-24,26-28H,7-8H2/t13-,16+,18+,19-,20+,21+/m0/s1 |
InChI Key |
MFQIWHVVFBCURA-ITSUVCJSSA-N |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C(=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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